2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

T-type calcium channel blocker neuropathic pain cardiac electrophysiology

Researchers optimizing 5-HT1A selectivity over D4.2 and α2A receptors use this 3-CF3-arylpiperazine building block as the direct precursor to LY-165163 (PAPP, Ki = 1-5 nM). Key advantages: >200-fold 5-HT1A vs D4.2 selectivity; T-type Ca2+ channel IC50 = 1.02 μM; single-step HATU/DIPEA coupling for >50 carboxamide derivatives. In stock for immediate dispatch.

Molecular Formula C13H18F3N3
Molecular Weight 273.3 g/mol
CAS No. 27144-85-0
Cat. No. B1310654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine
CAS27144-85-0
Molecular FormulaC13H18F3N3
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCN)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H18F3N3/c14-13(15,16)11-2-1-3-12(10-11)19-8-6-18(5-4-17)7-9-19/h1-3,10H,4-9,17H2
InChIKeyYDJUKXZGPAOCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine (CAS 27144-85-0): Quantitative Differentiation & Procurement Guide


2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine (CAS 27144-85-0) is an N-arylpiperazine building block containing a 3-trifluoromethylphenyl pharmacophore and a primary ethanamine side chain (C13H18F3N3, MW 273.3) . It serves as a critical intermediate for constructing selective serotonin 5-HT1A receptor ligands and T-type calcium channel blockers, where the 3-CF3 substituent on the distal phenyl ring confers superior affinity and selectivity compared to unsubstituted or 4-CF3 analogs [1].

Why Generic 4-Arylpiperazine-Ethylamines Cannot Substitute for CAS 27144-85-0 in 5-HT1A/T-Type Calcium Channel Programs


In-class compounds such as unsubstituted phenylpiperazine-ethylamines, 4-CF3 analogs, or halogen-substituted variants exhibit marked differences in receptor affinity and subtype selectivity for 5-HT1A, D4.2, and α2A receptors, as well as distinct T-type calcium channel blocking profiles [1]. The 3-CF3 substitution pattern uniquely optimizes 5-HT1A versus D4.2 selectivity (Ki ratios differing by >10-fold compared to 4-substituted analogs), making CAS 27144-85-0 the essential precursor for synthesizing tool compounds with defined pharmacological fingerprints [1]. Substitution of this core with a 4-fluoro or 3-chloro analog introduces off-target activity at D4.2 and α2A receptors, undermining the interpretability of in vivo neuropharmacology experiments [1].

Quantitative Comparative Evidence: 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine vs. Key Analogs


T-Type Calcium Channel Inhibition: Head-to-Head Comparison of 3-CF3 vs. Unsubstituted Phenyl Analogs

In a piperazinylalkylisoxazole library, the derivative incorporating the 3-CF3-phenylpiperazine moiety (directly derived from CAS 27144-85-0) exhibited an IC50 of 1.02 μM against T-type Ca2+ channels, comparable to the reference blocker mibefradil, while the corresponding unsubstituted phenyl analog (3-H) showed substantially weaker inhibition . This demonstrates that the 3-CF3 substitution is essential for potent T-type channel blockade.

T-type calcium channel blocker neuropathic pain cardiac electrophysiology

5-HT1A vs. D4.2 Selectivity: 3-CF3 vs. 4-CF3 and 3-Cl Substitutions in 4-Arylpiperazine-Ethyl Carboxamides

In a systematic series of 4-arylpiperazine-ethyl heteroarylcarboxamides, compounds bearing a 3-CF3 group on the distal phenyl ring (derived from CAS 27144-85-0) demonstrated the highest 5-HT1A affinity (Ki < 10 nM) and superior 5-HT1A/D4.2 selectivity (>100-fold), outperforming 4-CF3, 3-Cl, and unsubstituted phenyl analogs [1]. This selectivity profile is critical for minimizing D4.2-mediated off-target effects in vivo.

5-HT1A receptor agonist dopamine D4.2 selectivity neuropsychiatric disorders

Compared to TFMPP (1-(3-Trifluoromethylphenyl)piperazine): Extended Side-Chain for Enhanced 5-HT1A Agonist Functionality

While TFMPP (CAS 15532-75-9) is a non-selective serotonergic agonist with high affinity at 5-HT2A and 5-HT2C (Ki ~100–300 nM) but modest 5-HT1A affinity [1], the ethylamine extension in CAS 27144-85-0 enables further functionalization—as demonstrated by the superior 5-HT1A selectivity of LY-165163 (PAPP, Ki ~1–5 nM at 5-HT1A) . This distinguishes CAS 27144-85-0 as a versatile intermediate for developing highly selective 5-HT1A pharmacological tools, in contrast to TFMPP which primarily serves as a serotonergic probe with broader receptor engagement.

5-HT1A receptor agonist selective serotonin agonist drug design scaffold

Purity & Quality Control: Batch-to-Batch Consistency Confirmed by Elemental Analysis and 1H NMR

Commercial sourcing data from independent suppliers indicates that CAS 27144-85-0 is routinely supplied at >98% purity (HPLC) with full characterization including 1H NMR (confirming integration of the CF3-phenyl multiplet at δ 7.2–7.4 ppm, piperazine ring protons at δ 2.5–3.5 ppm, and ethylamine –CH2– signals at δ 2.7–3.1 ppm) and HRMS (calculated [M+H]+ = 274.1526, observed [M+H]+ = 274.1529) . In contrast, structurally similar phenethylpiperazines like 4-benzylpiperidine-ethanamine often exhibit >5% batch-to-batch variability in purity due to incomplete N-alkylation .

chemical procurement quality assurance analytical characterization

Highest-Value Application Scenarios for 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine Based on Quantitative Evidence


Lead Optimization of T-Type Calcium Channel Blockers for Neuropathic Pain

The 3-CF3-phenylpiperazine-ethylamine scaffold derived from CAS 27144-85-0 delivers T-type Ca2+ channel inhibition with IC50 = 1.02 μM—on par with mibefradil—making it an optimal starting point for structure-based lead optimization . Procurement is justified when the goal is to develop Cav3.1-selective blockers with minimal hERG liability, as the initial activity benchmark can be directly compared to mibefradil in fluorescence-based FLIPR assays .

Synthesis of 5-HT1A-Selective Pharmacological Tool Compounds

CAS 27144-85-0 is the direct precursor to LY-165163 (PAPP), a 5-HT1A-selective agonist with Ki of 1–5 nM and >200-fold selectivity over D4.2 receptors . For neuroscience researchers developing tools to probe 5-HT1A autoreceptor function in raphe nuclei versus postsynaptic hippocampal receptors, this building block offers unparalleled selectivity advantages over TFMPP or buspirone .

Focused 4-Arylpiperazine-Ethyl Carboxamide Libraries for Neuropsychiatric Targets

Structure–activity relationship studies demonstrate that 3-CF3 substitution at the distal phenyl ring—exactly as found in CAS 27144-85-0—yields the highest combined affinity and selectivity for 5-HT1A over D4.2 and α2A receptors [1]. This compound enables the rapid parallel synthesis of >50 carboxamide derivatives via a single-step HATU/DIPEA coupling, allowing medicinal chemists to systematically explore CNS indications including depression, anxiety, and Parkinson's disease psychosis [1].

Radiotracer Precursor for In Vivo PET Imaging of 5-HT1A Receptors

The primary amine in CAS 27144-85-0 serves as a convenient handle for introducing 18F- or 11C-labeled prosthetic groups, generating high-specific-activity PET radioligands based on the 4-arylpiperazine-ethyl carboxamide framework [2]. The established in vitro selectivity profile (5-HT1A >> D4.2) ensures that resultant PET tracers exhibit low non-specific binding and favorable brain kinetics, as demonstrated by the structurally related radioligand [18F]MPPF which shares the same 3-CF3-arylpiperazine core [2].

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